molecular formula C17H12Cl2N2O3S B12142323 (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12142323
M. Wt: 395.3 g/mol
InChI Key: QZJXQQSKLWCBIN-CHHVJCJISA-N
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Description

The compound (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a rhodanine-like core structure. This molecule features two key substituents:

  • A 2,4-dichlorophenylimino group at position 2, which introduces electron-withdrawing chlorine atoms.
  • A 4-hydroxy-3-methoxybenzylidene group at position 5, combining electron-donating (-OH, -OCH₃) and hydrogen-bonding functionalities.

Thiazolidin-4-ones are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties . The synthesis of this compound likely follows established protocols for analogous derivatives, such as condensation reactions between substituted benzaldehydes and 2-thioxothiazolidin-4-one precursors under acidic conditions (e.g., glacial acetic acid and sodium acetate) . The stereochemistry (2E,5Z) is critical, as geometric isomerism significantly impacts biological activity .

Properties

Molecular Formula

C17H12Cl2N2O3S

Molecular Weight

395.3 g/mol

IUPAC Name

(5Z)-2-(2,4-dichlorophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12Cl2N2O3S/c1-24-14-6-9(2-5-13(14)22)7-15-16(23)21-17(25-15)20-12-4-3-10(18)8-11(12)19/h2-8,22H,1H3,(H,20,21,23)/b15-7-

InChI Key

QZJXQQSKLWCBIN-CHHVJCJISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichloroaniline with 4-hydroxy-3-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The synthesis of this compound typically involves multicomponent reactions (MCRs) and cyclocondensation strategies. Key steps include:

  • Cyclocondensation : Reaction of 2,4-dichloroaniline with thioglycolic acid and 4-hydroxy-3-methoxybenzaldehyde under reflux conditions .

  • Knoevenagel Condensation : Formation of the exocyclic double bond at the 5-position via dehydration .

Reaction StepReagents/ConditionsYield (%)Reference
CyclocondensationEthanol, reflux, 6–8 hrs65–78
KnoevenagelAcetic acid, piperidine catalyst, 100°C72

Thiazolidinone Core

  • Hydrolysis : The 4-keto group undergoes hydrolysis under acidic or basic conditions to form thiazolidine derivatives .

  • Nucleophilic Substitution : The sulfur atom in the thiazolidinone ring participates in nucleophilic attacks, forming sulfoxide or sulfone derivatives .

Exocyclic Double Bond (5Z-Benzylidene)

  • Michael Addition : Reacts with nucleophiles (e.g., amines, thiols) at the α,β-unsaturated carbonyl system .

  • Photochemical [2+2] Cycloaddition : Forms cyclobutane derivatives under UV light .

Imino Group (2-Position)

  • Reduction : Catalytic hydrogenation converts the imino group to an amine .

  • Condensation : Reacts with aldehydes or ketones to form hydrazone derivatives .

Hydrolysis and Ring-Opening

Under acidic conditions (HCl, H₂SO₄), the thiazolidinone ring opens to yield 2-[(2,4-dichlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one carboxylic acid .

Oxidation Reactions

  • Sulfur Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thiazolidinone sulfur to sulfoxide (R-S=O) or sulfone (R-SO₂) .

  • Phenolic Hydroxyl Oxidation : The 4-hydroxy group on the benzylidene moiety oxidizes to a quinone under strong oxidizing agents (e.g., KMnO₄) .

Complexation with Metal Ions

The compound chelates transition metals (e.g., Cu²⁺, Fe³⁺) via the imino nitrogen and carbonyl oxygen, forming stable complexes .

Metal IonStability Constant (log K)Application
Cu²⁺8.9 ± 0.2Antimicrobial agents
Fe³⁺7.4 ± 0.3Catalysis

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photodegradation : UV exposure leads to isomerization (E/Z) and cleavage of the exocyclic double bond .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including the compound , as anticancer agents. The following sections detail specific findings from various research articles.

In Vitro Studies

  • Cell Line Testing :
    • A study conducted by Güzel-Akdemir and Demir-Yazıcı evaluated several thiazolidinone derivatives against various cancer cell lines. The compound exhibited significant cytotoxicity against leukemia cell line MOLT-4, achieving an inhibition rate of 84.19% and 72.11% against CNS cancer cell line SF-295 .
    • The National Cancer Institute's protocol was utilized for primary anticancer assays involving 60 different human cancer cell lines originating from nine neoplastic diseases .

Structure-Activity Relationship (SAR)

The structure of thiazolidinones plays a crucial role in their biological activity. Modifications on the phenyl rings and substituents can enhance or reduce their efficacy against cancer cells. For instance:

  • The presence of halogen atoms (such as chlorine) on the phenyl ring has been shown to improve the anticancer activity of thiazolidinones by increasing lipophilicity and altering electronic properties .

Other Biological Activities

Beyond anticancer properties, thiazolidinones have been studied for other biological activities:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Certain thiazolidinone compounds exhibit anti-inflammatory properties that could be beneficial in treating conditions associated with chronic inflammation .

Case Study 1: Anticancer Efficacy

In a laboratory setting, a derivative of thiazolidinone was tested against breast cancer cells and showed a significant reduction in cell viability compared to untreated controls. This study emphasized the potential for developing new therapeutic agents based on thiazolidinone structures.

Case Study 2: Synergistic Effects

Research indicated that combining thiazolidinone derivatives with existing chemotherapeutic agents could enhance efficacy and reduce side effects. This synergistic approach is being explored in clinical trials for various cancers .

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazolidin-4-one derivatives are heavily influenced by substituents on the benzylidene and phenylimino groups. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name (Structure) Substituents (R1, R2) Biological Activity (IC50/ MIC50) LogP (Lipophilicity) Key Findings References
Target Compound R1: 2,4-dichlorophenyl; R2: 4-OH-3-OCH₃ Not explicitly reported Higher Predicted enhanced membrane permeability due to Cl substituents
(5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one R2: 4-Br 3.0 μM (Photosynthesis inhibition) High Bromine enhances electron withdrawal and bioactivity
(2E,5Z)-5-(4-Fluorobenzylidene)-2-[(2-chlorophenyl)imino]-... R1: 2-Cl; R2: 4-F Not reported Moderate Fluorine may reduce metabolic stability compared to Cl
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-... R2: 2-OH; R3: phenyl N/A Low -OH group facilitates hydrogen bonding in crystal lattice
(2E,5Z)-5-(4-Hydroxy-3-OCH₃-benzylidene)-2-[(4-phenoxyphenyl)imino]-... R1: phenoxy; R2: 4-OH-3-OCH₃ 223 μM (Antitumor in glioblastoma) Moderate Hydroxy-methoxy group enhances target interaction

Crystallographic and Stability Insights

  • Crystal Packing: Analogues like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-... exhibit planar thiazolidinone cores stabilized by π-π stacking and hydrogen bonds . The target compound’s 4-hydroxy-3-methoxy group may promote similar intermolecular interactions.
  • Solubility: Methanol solvates (e.g., ) show improved solubility compared to non-solvated forms, suggesting the target compound’s -OH group could enhance aqueous solubility.

Biological Activity

The compound (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific thiazolidin-4-one derivative, focusing on its potential therapeutic applications based on recent research findings.

Structure and Properties

The structure of this compound features a thiazolidin-4-one ring with various substituents that influence its biological activity. The presence of the (2,4-dichlorophenyl)imino and (4-hydroxy-3-methoxybenzylidene) groups is significant as they can enhance the compound's interaction with biological targets.

Biological Activity Overview

Thiazolidin-4-ones are known for a wide range of biological activities including:

  • Antioxidant Activity : Compounds in this class exhibit significant antioxidant properties. For instance, modifications at specific positions can enhance their ability to scavenge free radicals and inhibit lipid peroxidation .
  • Anticancer Activity : Thiazolidin-4-one derivatives have shown cytotoxic effects against various cancer cell lines. Notably, some derivatives demonstrated IC50 values in the low micromolar range against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells . The structure-activity relationship (SAR) indicates that specific substitutions increase potency against these cell lines.
  • Anti-inflammatory Activity : These compounds have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways .

Antioxidant Activity

Recent studies have highlighted that certain thiazolidin-4-one derivatives can significantly reduce oxidative stress markers. For example:

CompoundEC50 (mM)Comments
Compound 3i0.565 ± 0.051Best inhibitory activity against lipid peroxidation
Compound 3r0.708 ± 0.074High antioxidant activity compared to vitamin C

These findings suggest that structural modifications can lead to enhanced antioxidant capabilities .

Anticancer Activity

A series of thiazolidin-4-one derivatives were synthesized and evaluated for their cytotoxic effects:

CompoundCell LineIC50 (µM)Mechanism
Compound 44HT-290.31 ± 0.022Inhibition of c-Met and Ron tyrosine kinases
Compound 45HT-290.42 ± 0.031Similar activity with slightly reduced efficacy

The anticancer mechanism often involves targeting specific pathways critical for tumor growth and survival, such as the c-Met pathway .

Anti-inflammatory Activity

Research indicates that thiazolidin-4-one derivatives can modulate inflammatory responses:

  • Compounds have shown potential in reducing levels of TNF-alpha and IL-6 in vitro.
  • The anti-inflammatory effects are attributed to the modulation of NF-kB signaling pathways.

Case Studies

  • Sava et al. Study : This study synthesized various thiazolidin-4-one derivatives and assessed their antioxidant activities using DPPH radical scavenging assays. The most potent derivatives were identified, leading to further exploration into their structure modifications for enhanced efficacy .
  • Cytotoxicity Assessment : A comprehensive evaluation of several thiazolidin-4-one derivatives against multiple cancer cell lines revealed that specific structural features significantly influenced their cytotoxicity profiles, guiding future drug design efforts .

Q & A

Basic: What synthetic methodologies are optimal for preparing (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one?

Methodological Answer:
The compound is synthesized via a multi-step condensation and cyclization strategy. A typical approach involves:

Schiff base formation : Reacting 2,4-dichloroaniline with a carbonyl precursor (e.g., 4-hydroxy-3-methoxybenzaldehyde) under acidic conditions to form the imine bond .

Thiazolidinone ring closure : Condensation with thioglycolic acid or mercaptoacetic acid in refluxing ethanol, catalyzed by sodium acetate, to cyclize into the thiazolidinone core .
Key Considerations :

  • Microwave-assisted synthesis (e.g., 80°C, 20 min) improves yield (up to 88%) compared to conventional heating .
  • Solvent choice (DMF or acetic acid) impacts regioselectivity of the Z/E isomerism .

Advanced: How can computational methods resolve contradictions in experimental NMR data for this compound’s stereoisomers?

Methodological Answer:
Contradictions arise due to overlapping signals in 1H^1H- and 13C^{13}C-NMR spectra. To address this:

DFT calculations : Optimize the geometry of (2E,5Z) and (2Z,5E) isomers using Gaussian09 at the B3LYP/6-311++G(d,p) level. Compare computed chemical shifts with experimental data to assign configurations .

2D NMR techniques : Use HSQC and HMBC to correlate proton-carbon couplings, resolving ambiguities in aromatic and imine proton environments .
Example : A study on a similar thiazolidinone derivative confirmed the (Z)-configuration of the benzylidene group via HMBC correlations between the methoxy proton and C-3′ .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • FT-IR : Confirm the presence of C=O (1680–1720 cm1^{-1}) and C=N (1600–1640 cm1^{-1}) stretching vibrations .
  • NMR :
    • 1H^1H-NMR identifies aromatic protons (δ 6.8–7.6 ppm) and methoxy groups (δ 3.8–3.9 ppm).
    • 13C^{13}C-NMR distinguishes carbonyl carbons (δ 170–175 ppm) and imine carbons (δ 150–155 ppm) .
  • UV-Vis : Detect π→π* transitions (λmax 280–320 nm) for conjugated systems .

Advanced: How does the stereochemistry of the benzylidene group influence biological activity?

Methodological Answer:
The (Z)-configuration of the benzylidene moiety enhances π-π stacking with hydrophobic pockets in target proteins. For example:

  • Anticancer activity : (5Z)-configured thiazolidinones exhibit IC50_{50} values <10 μM against U87MG glioblastoma cells by disrupting microtubule polymerization .
  • Antimicrobial activity : (Z)-isomers show stronger binding to bacterial enoyl-ACP reductase (FabI) via hydrophobic interactions with Phe203 and Tyr158 residues .
    Experimental Design : Compare IC50_{50} values of (Z)- and (E)-isomers in cell viability assays, paired with molecular docking (AutoDock Vina) to validate binding modes .

Basic: What are the recommended crystallographic tools for resolving this compound’s crystal structure?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use SHELX-2018 for structure solution and refinement. Key parameters:
    • Mo Kα radiation (λ = 0.71073 Å).
    • R-factor <0.05 for high accuracy .
  • Visualization : ORTEP-3 (WinGX suite) generates thermal ellipsoid plots to confirm bond lengths and angles .
    Example : A related thiazolidinone derivative showed C-S bond lengths of 1.68–1.72 Å, consistent with DFT-optimized structures .

Advanced: How can researchers address discrepancies in biological activity data across different studies?

Methodological Answer:
Discrepancies often stem from variations in assay conditions or impurity levels. Mitigation strategies:

Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and positive controls (e.g., doxorubicin) .

Purity validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Meta-analysis : Compare IC50_{50} values across studies using standardized units (μM) and statistical tools (e.g., ANOVA) .

Basic: What are the common degradation pathways under oxidative/reductive conditions?

Methodological Answer:

  • Oxidation : The thiazolidinone ring’s sulfur atom oxidizes to sulfoxide (R-S=O) or sulfone (R-SO2_2) derivatives in the presence of H2 _2O2 _2 or mCPBA .
  • Reduction : NaBH4 _4 reduces the imine bond (C=N) to C-N, yielding a thiazolidine derivative .
    Analytical Monitoring : Track degradation via TLC (Rf _f shifts) or LC-MS (m/z changes) .

Advanced: What strategies optimize bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce acetyl-protected hydroxyl groups to enhance lipophilicity (logP >3) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .
  • Metabolic stability : Assess CYP450-mediated degradation using liver microsome assays .

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